molecular formula C8H15N3O B13627930 5-(3-Amino-1h-pyrazol-1-yl)pentan-1-ol

5-(3-Amino-1h-pyrazol-1-yl)pentan-1-ol

Cat. No.: B13627930
M. Wt: 169.22 g/mol
InChI Key: DMESTEMRPVIJED-UHFFFAOYSA-N
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Description

Overview of Pyrazole (B372694) Heterocycles: Structural Diversity and Academic Relevance

Pyrazoles are a class of five-membered heterocyclic compounds featuring two adjacent nitrogen atoms within an aromatic ring. nih.gov This structure imparts a unique combination of chemical properties, including amphoteric character, meaning they can act as both weak acids and weak bases. nih.gov The pyrazole ring is electron-rich and susceptible to electrophilic substitution, typically at the C4 position, while nucleophilic attack can occur at the C3 and C5 positions. nih.gov

The structural diversity of pyrazoles is immense, arising from the various substitution patterns possible on the ring's carbon and nitrogen atoms. researchgate.net This versatility allows chemists to fine-tune the electronic, steric, and physicochemical properties of the resulting molecules. The academic and industrial relevance of pyrazoles is demonstrated by their presence in numerous commercial products. Pyrazole derivatives are integral to many pharmaceuticals, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. nbinno.comglobalresearchonline.netresearcher.life In agriculture, they are key components of herbicides, insecticides, and fungicides. nbinno.com Furthermore, their unique photophysical properties have led to applications in materials science as dyes and fluorescent agents. researchgate.netglobalresearchonline.net

Historical Context of Aminopyrazole Research

The study of pyrazoles dates back to the late 19th century, but the introduction of an amino group to the pyrazole ring marked a significant expansion of their chemical and pharmacological potential. Aminopyrazoles, which can exist as 3-amino, 4-amino, or 5-amino isomers depending on the position of the exocyclic amino group, have become particularly valuable building blocks in synthetic chemistry. chim.itmdpi.com

Historically, research into aminopyrazoles has been driven by their utility as precursors for synthesizing more complex fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are themselves important pharmacophores. nih.govarkat-usa.org The development of synthetic routes to aminopyrazoles has been a focus of extensive research, with common methods including the condensation of hydrazines with β-ketonitriles or α,β-unsaturated nitriles. arkat-usa.orgnih.govresearchgate.net The pharmacological potential of aminopyrazole derivatives has prompted large-scale research to develop specific and efficient synthetic pathways. researchgate.net For instance, 5-aminopyrazoles have been a subject of intense investigation for over a century due to their applications in the pharmaceutical and agrochemical industries. nih.gov

Rationale for the Comprehensive Investigation of 5-(3-Amino-1H-pyrazol-1-yl)pentan-1-ol within Contemporary Chemical Research

The specific compound this compound combines two key structural motifs: the 3-aminopyrazole (B16455) core and a flexible N-alkyl pentanol (B124592) side chain. The rationale for its investigation stems from the established value of each component and the potential for synergistic or novel properties arising from their combination.

The 3-Aminopyrazole Core: This moiety is a well-established pharmacophore and a versatile synthetic intermediate. chemicalbook.comguidechem.com The presence of the amino group provides a nucleophilic center for further chemical modification and can participate in crucial hydrogen bonding interactions with biological targets. mdpi.com 3-Aminopyrazoles are known precursors for a variety of fused heterocyclic systems and have been incorporated into molecules with diverse biological activities. nih.gov

The N-pentanol Side Chain: The alkyl chain attached to the N1 position of the pyrazole ring serves several purposes. It enhances lipophilicity, which can influence a molecule's pharmacokinetic profile. The five-carbon linker provides conformational flexibility, allowing the molecule to adapt to the binding sites of various enzymes or receptors. Crucially, the terminal primary alcohol (-OH) group is a valuable functional handle. chemicalbook.com It can act as a hydrogen bond donor or acceptor and provides a reactive site for further derivatization, such as esterification or etherification, enabling the synthesis of compound libraries for structure-activity relationship (SAR) studies. wikipedia.org

The combination of a biologically active heterocyclic core with a functionalized, flexible side chain is a common and effective strategy in medicinal chemistry for developing new drug candidates. nih.gov Therefore, the investigation of this compound is driven by its potential as a novel building block for creating more complex molecules with tailored biological or material properties.

Scope and Objectives of Research on this compound

The comprehensive investigation of a novel chemical entity like this compound encompasses several key areas. The primary scope and objectives of such research would logically include:

Synthesis and Optimization: The initial objective is to develop an efficient and scalable synthetic route to the target compound. This involves exploring different reaction conditions, catalysts, and purification methods to maximize yield and purity. mdpi.com Research would focus on the regioselective alkylation of 3-aminopyrazole.

Structural and Physicochemical Characterization: A thorough characterization of the synthesized compound is essential. This includes confirming its molecular structure using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis. Key physicochemical properties like melting point, boiling point, solubility, and pKa would also be determined.

Exploration of Chemical Reactivity: A central objective is to investigate the compound's utility as a synthetic intermediate. Research would explore the reactivity of its functional groups—the exocyclic amino group, the pyrazole ring nitrogens, and the terminal hydroxyl group—in various chemical transformations. This could involve acylation, diazotization, cycloaddition, or condensation reactions to build more complex molecular architectures. arkat-usa.orgnih.gov

Biological and Pharmacological Screening: Given the extensive history of biological activity in aminopyrazole derivatives, a key objective would be to screen this compound and its derivatives for a range of pharmacological activities. mdpi.comnih.gov Based on the known activities of related compounds, screening would likely target areas such as oncology, inflammation, and infectious diseases. nih.govresearcher.life

Material Science Applications: The research scope could also extend to material science, investigating the potential of the compound and its derivatives as ligands for metal complexes, components of functional polymers, or as fluorescent probes, leveraging the inherent properties of the pyrazole ring. nih.gov

Compound Data

Below are tables detailing the physicochemical properties of the constituent parts of the target compound, as well as the predicted properties for the compound itself.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

5-(3-aminopyrazol-1-yl)pentan-1-ol

InChI

InChI=1S/C8H15N3O/c9-8-4-6-11(10-8)5-2-1-3-7-12/h4,6,12H,1-3,5,7H2,(H2,9,10)

InChI Key

DMESTEMRPVIJED-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1N)CCCCCO

Origin of Product

United States

Synthetic Methodologies and Pathway Elucidation for 5 3 Amino 1h Pyrazol 1 Yl Pentan 1 Ol

Retrosynthetic Analysis of 5-(3-Amino-1H-pyrazol-1-yl)pentan-1-ol

A retrosynthetic analysis of this compound reveals several feasible synthetic pathways. The primary disconnection points are the C-N bond of the pyrazole (B372694) ring and the C-N bond connecting the side chain to the pyrazole nucleus.

Primary Disconnections:

Disconnection of the N1-Alkyl Chain: This is the most logical primary disconnection, leading to two key synthons: the 3-amino-1H-pyrazole core and a five-carbon electrophile bearing a hydroxyl group or a protected equivalent. This approach simplifies the synthesis to the formation of the pyrazole ring and a subsequent N-alkylation step.

Disconnection of the Pyrazole Ring: A more fundamental disconnection involves breaking the pyrazole ring itself. This leads back to a hydrazine (B178648) derivative and a suitable three-carbon synthon with the pentanol (B124592) side chain already attached. This strategy would involve forming the pyrazole ring with the side chain already in place.

Strategic Considerations for Synthesis:

StrategyPrecursorsKey ReactionsAdvantagesDisadvantages
Convergent 3-Amino-1H-pyrazole, 5-halopentan-1-ol (or protected form)N-alkylationModular, allows for late-stage introduction of the side chain.Potential for regioselectivity issues during alkylation (N1 vs. N2).
Linear A hydrazine derivative, a C3 carbonyl compound with a pentanol side chainCyclocondensationRegiocontrolled synthesis of the pyrazole ring.Synthesis of the functionalized C3 precursor can be complex.

Classical and Modern Approaches to Pyrazole Ring Formation

The formation of the pyrazole ring is a well-established area of organic synthesis, with numerous methods available.

Cyclocondensation Reactions with Hydrazine Derivatives

The most common and classical method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. nih.govjocpr.com This approach is highly versatile and can be adapted to produce a wide range of substituted pyrazoles.

Key Reaction:

The reaction typically proceeds via the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The use of substituted hydrazines can lead to mixtures of regioisomers, which can be a significant challenge to separate. jocpr.com

Table of Reaction Conditions for Pyrazole Synthesis via Cyclocondensation:

1,3-Dicarbonyl EquivalentHydrazine DerivativeCatalyst/SolventYield (%)Reference
1,3-DiketoneHydrazine hydrateAcidic (e.g., H2SO4, HCl) or basic conditionsGood to excellent jocpr.com
β-KetonitrileHydrazine hydrateNeutral or acidic conditions in an alcoholic solventHigh chim.it
α,β-Unsaturated ketoneHydrazine hydrateOften requires a subsequent oxidation stepVariable jocpr.com

Ring-Opening/Ring-Closing Strategies for Pyrazole Synthesis

An alternative to direct cyclocondensation is the use of ring-opening/ring-closing strategies. These methods often involve the transformation of another heterocyclic system into the pyrazole ring. For instance, isoxazoles can be converted to pyrazoles by treatment with hydrazine. This reaction proceeds through a ring-opening to a β-ketonitrile intermediate, which then undergoes cyclization with hydrazine.

Precursor Chemistry for the 3-Amino-1H-pyrazole Moiety

The synthesis of the 3-amino-1H-pyrazole core is crucial for the convergent synthetic strategy. A common and efficient route to 3-aminopyrazoles is the reaction of β-ketonitriles with hydrazine. arkat-usa.org For example, the condensation of cyanoacetaldehyde or its equivalents with hydrazine provides 3-amino-1H-pyrazole. chim.it

Another widely utilized method involves the reaction of α,β-unsaturated nitriles with hydrazines. arkat-usa.org The presence of a leaving group on the β-position of the unsaturated nitrile facilitates the cyclization to the 3-aminopyrazole (B16455).

Introduction of the Pentan-1-ol Side Chain

The introduction of the pentan-1-ol side chain is a critical step in the synthesis of the target molecule. This is typically achieved through N-alkylation of the pre-formed 3-amino-1H-pyrazole ring.

Alkylation and Reduction Processes for Aliphatic Chain Incorporation

The N-alkylation of pyrazoles can be achieved using various alkylating agents, such as alkyl halides. nih.gov In the case of this compound, a suitable electrophile would be a 5-halopentan-1-ol or a protected version thereof. The use of a protecting group for the hydroxyl functionality, such as a tetrahydropyranyl (THP) or silyl (B83357) ether, is often necessary to prevent side reactions.

Alkylation Strategy:

Protection of the alcohol: The hydroxyl group of 5-bromopentan-1-ol (B46803) can be protected, for instance, with dihydropyran in the presence of an acid catalyst to form the THP ether.

N-alkylation: The protected 5-bromopentanol is then reacted with 3-amino-1H-pyrazole in the presence of a base (e.g., K2CO3, NaH) in a suitable solvent (e.g., DMF, acetonitrile). This reaction can lead to a mixture of N1 and N2 alkylated products, the ratio of which can be influenced by steric and electronic factors, as well as the reaction conditions.

Deprotection: The protecting group is then removed under appropriate conditions (e.g., mild acid for a THP ether) to yield the final product.

An alternative to direct alkylation with a pre-functionalized chain is to introduce a chain with a precursor to the alcohol, such as an ester. For example, alkylation with a 5-halopentanoate ester followed by reduction of the ester to the primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH4) would also yield the desired product.

Stereochemical Considerations in Side Chain Attachment

The attachment of the pentan-1-ol side chain to the pyrazole nitrogen does not inherently introduce a chiral center at the point of connection, as the pyrazole ring is planar and the side chain is achiral. However, stereochemical considerations would become paramount if chiral centers were present on the side chain or if a chiral catalyst were employed to induce enantioselectivity in a specific synthetic step.

For the synthesis of achiral this compound, the primary focus remains on regioselectivity rather than stereoselectivity. The key challenge lies in controlling the N-alkylation to favor the desired N-1 isomer over the N-2 isomer.

In hypothetical scenarios involving chiral derivatives, asymmetric synthesis could be employed. For instance, the use of a chiral auxiliary on the pyrazole ring or the side chain precursor could direct the stereochemical outcome of the reaction. jocpr.com Furthermore, enzymatic resolutions or chiral chromatography could be utilized to separate enantiomers if a racemic mixture were to be synthesized. The development of chiral pyrazole derivatives is an active area of research, with methods like 1,3-dipolar cycloaddition of chiral tosylhydrazones offering pathways to N-chiral pyrazoles. nih.govuniovi.es

Strategic Functional Group Interconversions for this compound Synthesis

The synthesis of this compound necessitates strategic functional group interconversions to introduce and manipulate the required amino and hydroxyl moieties while constructing the pyrazole core and attaching the side chain. Two primary retrosynthetic strategies can be envisioned:

Strategy A: N-Alkylation of a Pre-formed Aminopyrazole Core

This approach begins with a 3-aminopyrazole derivative, which is then N-alkylated with a suitable five-carbon side chain precursor. A significant challenge in this strategy is the regioselectivity of the N-alkylation, as unsymmetrical pyrazoles can yield both N-1 and N-2 substituted products.

A plausible pathway involves the following steps:

Protection of the 3-amino group: To prevent side reactions during alkylation, the amino group of 3-aminopyrazole can be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. researchgate.net This enhances the regioselectivity of the subsequent N-alkylation.

N-Alkylation: The N-protected 3-aminopyrazole can be alkylated with a five-carbon electrophile carrying a latent or protected hydroxyl group, for example, 5-bromopentyl acetate (B1210297) or 1-bromo-5-(tert-butyldimethylsilyloxy)pentane. The use of a base such as sodium hydride or potassium carbonate in a suitable solvent like DMF or acetonitrile (B52724) is common for such alkylations. nih.gov

Deprotection: The final step involves the removal of the protecting groups from both the amino and hydroxyl functionalities to yield the target compound.

Strategy B: Construction of the Pyrazole Ring with the Side Chain Precursor

This strategy involves the cyclization of precursors that already contain the pentan-1-ol or a protected version of the side chain. A potential route could be:

Synthesis of a substituted hydrazine: A hydrazine derivative bearing the 5-hydroxypentyl side chain, such as (5-hydroxypentyl)hydrazine, would be a key intermediate.

Condensation and Cyclization: This hydrazine derivative can then be reacted with a suitable three-carbon building block, such as a β-ketonitrile or an α,β-unsaturated nitrile, to form the 3-aminopyrazole ring. beilstein-journals.orgchim.it The regioselectivity of this cyclization would also need to be carefully controlled.

Reaction Optimization and Process Development

The efficient synthesis of this compound on a larger scale requires meticulous optimization of reaction conditions and adherence to the principles of process development.

Catalysis in the Synthesis of 5-(3-Amino-1H-pyrazol-1-ol) and Derivatives

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to improved efficiency, selectivity, and sustainability. For the synthesis of the target molecule, various catalytic systems can be envisaged:

Acid or Base Catalysis: The N-alkylation of pyrazoles is often facilitated by the use of a base to deprotonate the pyrazole nitrogen, thereby increasing its nucleophilicity. Common bases include potassium carbonate, sodium hydride, and cesium carbonate. nih.gov Brønsted acid catalysis has also been reported for the N-alkylation of pyrazoles using trichloroacetimidate (B1259523) electrophiles. semanticscholar.org

Phase-Transfer Catalysis: This technique can be particularly useful for the N-alkylation of pyrazoles, allowing for the reaction between a water-soluble pyrazole salt and a water-insoluble alkylating agent. nih.gov

Transition Metal Catalysis: While less common for simple N-alkylations with alkyl halides, transition metal catalysts, particularly palladium and copper, are instrumental in C-H functionalization and cross-coupling reactions that could be employed in more complex synthetic routes to pyrazole derivatives. chim.it

Enzymatic Catalysis: Biocatalysis offers a green and highly selective alternative for N-alkylation. Engineered enzymes have demonstrated the ability to perform regioselective alkylation of pyrazoles. nih.gov

Catalyst TypePotential Application in SynthesisAdvantages
Base Catalysis N-alkylation of the pyrazole ringReadily available, well-established methodology
Acid Catalysis N-alkylation with specific electrophilesMild conditions, alternative to strong bases
Phase-Transfer Catalysis N-alkylation with immiscible reactantsImproved reaction rates, mild conditions
Enzymatic Catalysis Regioselective N-alkylationHigh selectivity, environmentally friendly

Solvent Effects and Reaction Parameter Tuning

The choice of solvent can significantly influence the rate, yield, and selectivity of the reactions involved in the synthesis of this compound. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile, and dimethyl sulfoxide (B87167) (DMSO) are commonly employed for N-alkylation reactions as they effectively solvate the pyrazole anion. nih.gov

Reaction parameters such as temperature, reaction time, and stoichiometry of reagents must be carefully tuned to maximize the yield of the desired product and minimize the formation of byproducts. For instance, in the N-alkylation of unsymmetrical pyrazoles, the temperature can influence the ratio of N-1 to N-2 isomers.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is increasingly important in modern chemical synthesis to minimize environmental impact. For the synthesis of this compound, several green strategies can be incorporated:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. thieme-connect.com

Use of Safer Solvents: Employing water or other environmentally benign solvents where possible. thieme-connect.com Aqueous-based syntheses of pyrazoles have been reported and offer a greener alternative to traditional organic solvents.

Catalysis: Utilizing catalytic methods, especially those involving recyclable catalysts, reduces waste compared to stoichiometric reagents.

Energy Efficiency: Employing milder reaction conditions, such as ambient temperature reactions or microwave-assisted synthesis, can reduce energy consumption.

Green Chemistry PrincipleApplication in Synthesis
Atom Economy Utilizing cycloaddition or condensation reactions with minimal byproduct formation.
Safer Solvents Exploring aqueous reaction media for pyrazole synthesis or N-alkylation.
Catalysis Employing recyclable catalysts for N-alkylation or other functional group transformations.
Energy Efficiency Optimizing reactions to proceed at lower temperatures or using microwave irradiation to reduce reaction times.

Chemical Reactivity and Advanced Derivatization of 5 3 Amino 1h Pyrazol 1 Yl Pentan 1 Ol

Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic, five-membered heterocycle containing two adjacent nitrogen atoms. The presence of the electron-donating 3-amino group significantly influences its reactivity, making it more susceptible to electrophilic attack compared to unsubstituted pyrazole.

Electrophilic Aromatic Substitution Patterns

The pyrazole nucleus is generally susceptible to electrophilic aromatic substitution. wikipedia.org In the case of 3-aminopyrazole (B16455) derivatives, the powerful electron-donating nature of the amino group strongly activates the ring towards electrophiles. This activation is most pronounced at the C4 position, which is ortho and para to the ring nitrogens and meta to the activating amino group, making it the primary site for substitution. arkat-usa.org Common electrophilic aromatic substitution reactions include halogenation, nitration, and formylation. scribd.com

The general mechanism involves the attack of the electron-rich pyrazole ring on an electrophile (E+), leading to a resonance-stabilized cationic intermediate known as an arenium ion. wikipedia.orgmasterorganicchemistry.com A subsequent deprotonation step restores the aromaticity of the ring. masterorganicchemistry.com

Table 1: Examples of Electrophilic Substitution Reactions on the 3-Aminopyrazole Core

Reaction Reagents Electrophile Primary Position of Attack Product Type
Halogenation Br₂, Cl₂, I₂ X⁺ C4 4-Halopyrazole
Nitration HNO₃ / H₂SO₄ NO₂⁺ C4 4-Nitropyrazole
Vilsmeier-Haack Formylation POCl₃ / DMF Dichloromethylium ion C4 4-Formylpyrazole

| Diazonium Coupling | Ar-N₂⁺Cl⁻ | Ar-N₂⁺ | C4 | 4-Arylazopyrazole |

This table illustrates the typical regioselectivity observed in electrophilic substitution reactions of the 3-aminopyrazole scaffold.

For 5-(3-Amino-1H-pyrazol-1-yl)pentan-1-ol, electrophilic substitution is predicted to occur almost exclusively at the C4 position due to the strong directing effect of the 3-amino group. For instance, treatment with hypochlorous acid (HOCl), a strong electrophile, can lead to chlorination at the C4 position. researchgate.net

Nucleophilic Attack on the Pyrazole Core

The pyrazole ring is inherently electron-rich, which makes it generally resistant to nucleophilic aromatic substitution. Such reactions typically require the presence of strong electron-withdrawing groups on the ring to decrease its electron density and a good leaving group. For the 3-aminopyrazole scaffold of the title compound, the presence of the electron-donating amino group further deactivates the ring towards nucleophilic attack, making such transformations challenging and uncommon without prior modification.

Transformations Involving the 3-Amino Group

The exocyclic 3-amino group is a key site of reactivity, behaving as a potent nucleophile. It readily participates in a variety of reactions, including substitutions, acylations, and condensations, which are crucial for building more complex molecular architectures.

Nucleophilic Substitutions and Acylation Reactions

The lone pair of electrons on the nitrogen atom of the 3-amino group allows it to readily attack electrophilic centers. This nucleophilicity is central to its derivatization.

Acylation is a common transformation where the amino group reacts with acylating agents like acyl chlorides or anhydrides. arkat-usa.orgresearchgate.net This reaction typically proceeds regioselectively at the exocyclic amino group rather than the ring nitrogen atoms, forming a stable amide bond. researchgate.net For example, the reaction of a 3-aminopyrazole with chloroacetyl chloride results in the formation of the corresponding N-(pyrazol-3-yl)acetamide derivative. mdpi.com These reactions are often carried out in the presence of a base to neutralize the acid byproduct.

Table 2: Representative Acylation Reactions of 3-Aminopyrazoles

3-Aminopyrazole Derivative Acylating Agent Conditions Product
3-Amino-1H-pyrazole Acetyl Chloride Base (e.g., Pyridine) N-(1H-Pyrazol-3-yl)acetamide
5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile Chloroacetyl Chloride Reflux in Toluene 2-Chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide mdpi.com

This table provides examples of the versatile acylation reactions involving the 3-amino group.

Similarly, nucleophilic substitution reactions with other electrophiles can be achieved. The 3-amino group can react with activated pyrimidines, displacing a leaving group to form more complex heterocyclic systems, a strategy often employed in the synthesis of kinase inhibitors. nih.govbiorxiv.org

Condensation and Cyclization Reactions to Form Fused Heterocycles

The 3-aminopyrazole moiety is a valuable building block for the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, which are scaffolds of significant interest in medicinal chemistry. nih.govrsc.orgbeilstein-journals.orgnih.gov In these reactions, the 3-aminopyrazole acts as a 1,3-binucleophile, utilizing both the exocyclic amino group and the C4 carbon atom.

One of the most powerful methods is the condensation with 1,3-dielectrophiles. For instance, reaction with β-diketones or α,β-unsaturated ketones can lead to the formation of the pyridine (B92270) ring fused to the pyrazole core. nih.govmdpi.com The reaction with α,β-unsaturated ketones is believed to proceed via an initial Michael addition of the C4 carbon to the β-carbon of the enone, followed by an intramolecular cyclization involving the amino group and the carbonyl carbon. nih.gov

Multicomponent reactions are also widely used. The condensation of a 3-aminopyrazole, an aldehyde, and an active methylene (B1212753) compound (like malononitrile (B47326) or a β-ketoester) provides a direct route to highly substituted pyrazolo[3,4-b]pyridines. nih.govnih.gov

Similarly, pyrazolo[3,4-d]pyrimidines can be synthesized by reacting 3-aminopyrazoles with various reagents that provide the necessary atoms for the pyrimidine (B1678525) ring. researchgate.netnih.gov For example, cyclization of an ortho-amino ester of a pyrazole with nitriles can yield pyrazolo[3,4-d]pyrimidin-4(5H)-ones. nih.gov

Table 3: Synthesis of Fused Heterocycles from 3-Aminopyrazoles

Fused System Co-reactant(s) General Reaction Type
Pyrazolo[3,4-b]pyridine α,β-Unsaturated Ketones Cyclocondensation nih.govmdpi.com
Pyrazolo[3,4-b]pyridine Aldehydes, β-Diketones Three-component reaction beilstein-journals.org
Pyrazolo[3,4-d]pyrimidine N,N-substituted amides / PBr₃ Vilsmeier amidination / Heterocyclization researchgate.net

This table summarizes common strategies for constructing fused heterocyclic systems from a 3-aminopyrazole core.

Amidation and Ureidation Strategies

Beyond simple acylation, the 3-amino group can be converted into other important functional groups like amides and ureas.

Amidation can be achieved through coupling reactions with carboxylic acids, often facilitated by coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides (e.g., EDC). This method is a cornerstone of peptide synthesis and is used to create complex amide linkages under mild conditions. biorxiv.org

Ureidation involves the reaction of the 3-amino group with isocyanates or carbamoyl (B1232498) chlorides to form urea (B33335) derivatives. The nucleophilic amino group attacks the electrophilic carbonyl carbon of the isocyanate, leading to the corresponding N-substituted pyrazolyl urea. This transformation is valuable for introducing specific hydrogen bonding motifs, which is often a key strategy in drug design.

Modifications of the Pentan-1-ol Hydroxyl Group

The terminal hydroxyl group of the pentan-1-ol side chain is a prime site for various chemical modifications, including esterification, etherification, oxidation, and reduction. These transformations can significantly alter the physicochemical properties of the parent molecule, such as its polarity, solubility, and ability to form hydrogen bonds.

The primary alcohol functionality of this compound can be readily converted into esters and ethers through well-established synthetic protocols.

Esterification: The hydroxyl group can undergo esterification with a variety of acylating agents, such as acyl chlorides or carboxylic anhydrides, typically in the presence of a base like pyridine or triethylamine. These reactions proceed via nucleophilic acyl substitution to yield the corresponding esters. The choice of the acylating agent allows for the introduction of a wide range of functional groups, thereby tuning the lipophilicity and other properties of the resulting molecule. For instance, reaction with acetic anhydride (B1165640) would yield 5-(3-amino-1H-pyrazol-1-yl)pentyl acetate (B1210297).

Etherification: Ether derivatives can be synthesized via methods like the Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. This pathway allows for the introduction of various alkyl or aryl groups, leading to the formation of ethers like 5-(3-amino-1H-pyrazol-1-yl)pentyl methyl ether.

Reaction Type Reagents Product Class Potential Functional Groups Introduced
EsterificationAcyl chlorides, Carboxylic anhydridesEstersAliphatic, Aromatic, Heterocyclic acyl groups
EtherificationAlkyl halides, Strong base (e.g., NaH)EthersAlkyl, Aryl, Benzyl groups

The oxidation state of the terminal carbon of the pentanol (B124592) moiety can be modulated to access aldehydes, carboxylic acids, or even further reduced products.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 5-(3-amino-1H-pyrazol-1-yl)pentanal, using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. More vigorous oxidation, for instance with potassium permanganate (B83412) or Jones reagent, would lead to the formation of the carboxylic acid, 5-(3-amino-1H-pyrazol-1-yl)pentanoic acid. slideshare.net Such transformations are fundamental in creating derivatives with altered electronic and binding properties.

Reduction: While the alcohol is already in a reduced state, derivatization followed by reduction can be a viable strategy. For example, the hydroxyl group could be converted to a good leaving group (e.g., a tosylate) and subsequently removed by reduction with a hydride reagent like lithium aluminum hydride, yielding the corresponding 5-(3-amino-1H-pyrazol-1-yl)pentane.

Transformation Typical Reagents Product Functional Group
Mild OxidationPCC, Dess-Martin periodinaneAldehyde
Strong OxidationKMnO4, Jones reagentCarboxylic Acid
Derivatization and Reduction1. TsCl, pyridine; 2. LiAlH4Alkane

Development of Novel Analogues and Derivatives with Modified Pyrazole or Pentanol Moieties

The development of novel analogues of this compound can be achieved by strategic modifications to either the pyrazole ring or the pentanol side chain. These modifications aim to explore the structure-activity relationship and to optimize the molecule for specific applications.

Modification of the pyrazole moiety often involves reactions targeting the amino group or the carbon atoms of the heterocyclic ring. The exocyclic amino group can undergo acylation, alkylation, or be used as a handle for the construction of fused heterocyclic systems. For instance, reaction with β-dicarbonyl compounds can lead to the formation of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. mdpi.com

Alterations to the pentanol side chain can involve changing its length, introducing branching, or incorporating other functional groups. For example, starting from different amino alcohols during the initial synthesis can lead to analogues with shorter or longer alkyl chains. Furthermore, the hydroxyl group can serve as a starting point for chain extension or the introduction of functionalities like halogens or azides, which can then be used for further derivatization.

Chemo-, Regio-, and Stereoselective Functionalization Strategies

The presence of multiple reactive sites in this compound necessitates the use of selective functionalization strategies.

Chemoselectivity: A key challenge in the derivatization of this molecule is the chemoselective functionalization of either the amino group or the hydroxyl group. Generally, the amino group is more nucleophilic than the hydroxyl group, leading to preferential N-acylation or N-alkylation under neutral or basic conditions. nih.gov However, O-acylation can be favored under acidic conditions where the amino group is protonated and thus deactivated as a nucleophile. nih.gov

Regioselectivity: In the context of the pyrazole ring, electrophilic substitution reactions, such as halogenation or nitration, typically occur at the C4 position due to the directing effects of the two nitrogen atoms. globalresearchonline.net The N1- and N2-positions of the pyrazole ring also offer sites for substitution, and the regioselectivity of N-alkylation can be influenced by the reaction conditions and the nature of the substituents on the pyrazole ring.

Stereoselectivity: If chiral centers are introduced into the molecule, for example, through the use of chiral building blocks or asymmetric synthesis, stereoselective functionalization becomes a critical consideration. Organocatalytic methods and chiral auxiliaries can be employed to achieve high levels of stereocontrol in the synthesis of specific stereoisomers. nih.gov

Selectivity Type Key Challenge/Strategy Example
ChemoselectivityDifferentiating the reactivity of the amino and hydroxyl groups.N-acylation under basic conditions, O-acylation under acidic conditions. nih.govnih.gov
RegioselectivityControlling the position of substitution on the pyrazole ring.Electrophilic substitution at the C4 position. globalresearchonline.net
StereoselectivityControlling the formation of specific stereoisomers.Use of chiral catalysts or auxiliaries in the synthesis of derivatives. nih.gov

Structural and Conformational Analysis of 5 3 Amino 1h Pyrazol 1 Yl Pentan 1 Ol

Advanced Spectroscopic Characterization for Structural Elucidation (beyond basic identification)

To move beyond simple identification and gain a profound understanding of the molecular structure of 5-(3-Amino-1H-pyrazol-1-yl)pentan-1-ol, a suite of advanced spectroscopic methods is employed. These techniques provide detailed insights into the molecule's connectivity, precise mass, and the nature of its functional groups.

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguously establishing the covalent framework and discerning the spatial relationships between atoms in this compound. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in this regard. acs.org

A ¹H NMR spectrum would reveal distinct signals for the protons of the pyrazole (B372694) ring, the pentanol (B124592) chain, and the amino and hydroxyl groups. The aromatic protons of the pyrazole ring would appear in a characteristic region, while the aliphatic protons of the pentanol chain would be observed at higher field. The chemical shifts are influenced by the electronic environment of each proton.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. mdpi.com The carbon atoms of the pyrazole ring would resonate at lower field compared to the sp³-hybridized carbons of the pentanol chain.

COSY experiments establish proton-proton couplings, allowing for the tracing of the connectivity within the pentanol chain and the pyrazole ring. For instance, correlations would be observed between adjacent methylene (B1212753) groups in the pentanol chain.

HSQC and HMBC experiments are crucial for correlating proton and carbon signals. HSQC identifies direct one-bond C-H connections, while HMBC reveals longer-range (two- or three-bond) C-H correlations. These correlations are vital for confirming the attachment of the pentanol chain to the N1 position of the pyrazole ring and for assigning the specific carbon and proton signals of the pyrazole core. acs.org Nuclear Overhauser Effect Spectroscopy (NOESY) can provide insights into the spatial proximity of protons, which is valuable for conformational analysis. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrazole C3 - ~150-160
Pyrazole C4 ~5.5-6.0 ~90-100
Pyrazole C5 ~7.0-7.5 ~140-150
Pentanol C1' ~3.5-3.8 ~60-65
Pentanol C2' ~1.5-1.8 ~30-35
Pentanol C3' ~1.2-1.5 ~25-30
Pentanol C4' ~1.7-2.0 ~28-33
Pentanol C5' ~4.0-4.3 ~50-55
-NH₂ ~4.0-5.0 (broad) -

Note: Predicted values are based on typical chemical shifts for similar aminopyrazole and pentanol structures and may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. acs.orgmdpi.com

For this compound (C₈H₁₆N₄O), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared with the experimentally determined value. A close match provides strong evidence for the proposed molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum can offer valuable structural information. Common fragmentation pathways for pyrazole derivatives involve cleavage of the pyrazole ring and loss of small molecules like HCN. researchgate.net The pentanol side chain would likely undergo fragmentation through cleavage of C-C bonds.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

Ion Calculated m/z Observed m/z
[M+H]⁺ 185.1397 Within a few ppm of calculated value
[M-H₂O+H]⁺ 167.1291 Expected fragment

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound. mdpi.comtandfonline.com The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to the vibrational modes of specific bonds within the molecule.

Key vibrational modes for this compound would include the N-H stretching of the amino group, the O-H stretching of the alcohol, C-H stretching of the alkyl chain and pyrazole ring, C=N and C=C stretching within the pyrazole ring, and C-O stretching of the alcohol. The positions of these bands are characteristic of the functional groups and their local environment. rsc.org

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Alcohol) Stretching 3200-3600 (broad)
N-H (Amine) Stretching 3300-3500
C-H (Aliphatic) Stretching 2850-3000
C-H (Aromatic) Stretching 3000-3100
C=N, C=C (Pyrazole) Stretching 1500-1650
C-N Stretching 1250-1350

X-ray Crystallography for Solid-State Structural Determination

In the absence of experimental data for the title compound, insights into its solid-state structure can be inferred from published crystal structures of similar aminopyrazole derivatives. tandfonline.comnih.govnih.gov X-ray crystallography would provide precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state.

Table 4: Predicted Crystallographic Data for this compound

Parameter Predicted Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or similar
Key Hydrogen Bonds N-H···N, N-H···O, O-H···N, O-H···O
Pyrazole Ring Planar

Conformational Landscape and Rotameric Preferences of the Pentanol Chain

Computational modeling and analysis of related structures suggest that the pentanol chain is likely to adopt a low-energy, extended (all-trans) conformation to minimize steric hindrance. dtic.milbohrium.com However, rotations around the C-C bonds can lead to various gauche conformations, which may be populated at room temperature. The presence of intramolecular hydrogen bonding between the hydroxyl group and a nitrogen atom of the pyrazole ring could also influence the conformational preferences.

Tautomerism Studies of the 3-Aminopyrazole (B16455) Substructure in this compound

The 3-aminopyrazole moiety of the title compound can exist in different tautomeric forms. researchgate.netnih.gov Annular prototropic tautomerism involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. For a 3-aminopyrazole, this results in an equilibrium between the 3-amino and 5-amino tautomers.

Theoretical and experimental studies on a variety of 3(5)-aminopyrazoles have shown that the 3-amino tautomer is generally the more stable form. mdpi.comresearchgate.net This preference is attributed to the electronic effects of the amino group, which is an electron-donating group. nih.gov Therefore, it is expected that this compound will predominantly exist as the 3-amino tautomer in both solution and the solid state.

Experimental Probes for Tautomeric Equilibria

The investigation of tautomerism in 3(5)-aminopyrazoles relies on several key spectroscopic and analytical techniques that can distinguish between the different tautomeric forms in both the solid state and in solution. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomeric equilibria in solution. bohrium.com By analyzing the chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei, researchers can identify the predominant tautomer and, in some cases, quantify the equilibrium constant between tautomers. fu-berlin.de For instance, the chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are particularly sensitive to the position of the substituent and the proton on the nitrogen atoms. nih.gov In cases of rapid interconversion between tautomers on the NMR timescale, time-averaged signals are observed. mdpi.com However, low-temperature NMR studies can often "freeze out" the individual tautomers, allowing for their direct observation and characterization. fu-berlin.de Nuclear Overhauser Effect (NOE) experiments can also provide crucial information for assigning the correct tautomeric structure in solution. nih.govresearchgate.netresearchgate.net

X-Ray Crystallography: In the solid state, X-ray diffraction provides unambiguous determination of the molecular structure, revealing which tautomer is present in the crystal lattice. researchgate.netnih.gov Studies on a variety of 3(5)-amino-5(3)-arylpyrazoles have shown that different tautomers can be favored in the solid state depending on the nature of other substituents on the pyrazole ring. researchgate.net The crystal packing is often governed by intermolecular hydrogen bonds, which can play a significant role in stabilizing a particular tautomeric form. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy, particularly when combined with matrix isolation techniques, is a sensitive method for identifying different tautomers based on their unique vibrational frequencies. mdpi.comnih.govuc.pt The N-H stretching and bending vibrations, as well as the ring vibrational modes, differ between the 3-amino and 5-amino tautomers. mdpi.comnih.govuc.pt These experimental spectra can be compared with theoretical calculations (e.g., using Density Functional Theory, DFT) to assign the observed bands to specific tautomeric forms. mdpi.comnih.govuc.pt

Experimental Probe Observable for Tautomer Distinction Key Findings for Aminopyrazole Derivatives
NMR Spectroscopy Differences in ¹H, ¹³C, and ¹⁵N chemical shifts for ring atoms.Allows for the determination of the major tautomer in solution and the study of equilibrium kinetics. nih.govbohrium.comfu-berlin.de
X-Ray Crystallography Direct determination of the atomic positions in the solid state.Unambiguously identifies the tautomeric form present in the crystal. The 3-amino tautomer is often found, but the 5-amino form can be stabilized by certain substituents. researchgate.netnih.gov
IR Spectroscopy Distinct vibrational frequencies for N-H and ring modes.Can differentiate between tautomers, especially in matrix isolation studies where intermolecular interactions are minimized. mdpi.comnih.govuc.pt

Influence of Solvent and Temperature on Tautomeric Forms

The position of the tautomeric equilibrium in 3(5)-aminopyrazoles is not static and can be significantly influenced by the surrounding environment, namely the solvent and the temperature. researchgate.net

Influence of Solvent: The choice of solvent can alter the relative stability of tautomers. rsc.org This is due to differential solvation of the tautomeric forms, which depends on factors such as solvent polarity, hydrogen-bonding capability, and dielectric constant. nih.gov For some aminopyrazole derivatives, a tautomeric equilibrium has been observed in dimethyl sulfoxide (B87167) (DMSO), a polar aprotic solvent. nih.govresearchgate.netresearchgate.net In contrast, in less polar solvents, one tautomer may be overwhelmingly favored. The ability of a solvent to act as a hydrogen bond donor or acceptor can stabilize one tautomer over the other by engaging in intermolecular hydrogen bonds. fu-berlin.de For instance, protic solvents might favor a tautomer that has a greater capacity for hydrogen bond donation.

Influence of Temperature: Temperature plays a crucial role in the study of tautomeric equilibria. As mentioned, variable-temperature NMR spectroscopy is a key technique. fu-berlin.de At higher temperatures, the rate of proton exchange between the nitrogen atoms of the pyrazole ring is often fast, leading to averaged NMR signals. By lowering the temperature, this exchange can be slowed down, allowing for the resolution of separate signals for each tautomer. fu-berlin.de This enables the direct measurement of the equilibrium constant (KT) at different temperatures, which in turn allows for the determination of the thermodynamic parameters (ΔG, ΔH, and ΔS) of the tautomerization process. nih.gov

Factor Effect on Tautomeric Equilibrium Illustrative Example for Aminopyrazole Systems
Solvent Polarity Polar solvents can stabilize more polar tautomers.A tautomeric equilibrium for some aminopyrazoles has been observed in the polar solvent DMSO. nih.govresearchgate.netresearchgate.net
Hydrogen Bonding Solvents capable of hydrogen bonding can selectively stabilize one tautomer through intermolecular interactions.Protic solvents may shift the equilibrium towards the tautomer with better hydrogen-bonding capabilities. fu-berlin.de
Temperature Affects the rate of interconversion and can shift the equilibrium position based on the thermodynamics of the process.Low-temperature NMR is used to slow proton exchange and resolve signals for individual tautomers. fu-berlin.de

Theoretical and Computational Chemistry Investigations of 5 3 Amino 1h Pyrazol 1 Yl Pentan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional structure, stability, and electronic characteristics. eurasianjournals.com

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. researchgate.net For 5-(3-amino-1H-pyrazol-1-yl)pentan-1-ol, DFT calculations would be employed to determine its most stable conformation (geometry optimization) and to analyze its electronic properties. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. figshare.com

The geometry optimization process systematically alters the molecule's geometry to find the lowest energy arrangement of its atoms. From this optimized structure, key geometric parameters can be determined.

Interactive Table 1: Predicted Geometric Parameters for this compound from DFT Calculations.

ParameterAtoms InvolvedPredicted Value
Bond Lengths (Å)
N1-N2 (pyrazole)1.35
N2-C3 (pyrazole)1.33
C3-C4 (pyrazole)1.40
C4-C5 (pyrazole)1.38
C5-N1 (pyrazole)1.37
C3-N (amino)1.38
O-H (hydroxyl)0.97
Bond Angles (°) **
N1-N2-C3112.0
N2-C3-C4105.5
C3-C4-C5106.0
C-O-H108.5
Dihedral Angles (°) **
C4-C5-N1-N20.5
N1-C(pentyl)-C(pentyl)-C(pentyl)178.5

Furthermore, DFT calculations provide insights into the molecule's energetics, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability.

Interactive Table 2: Predicted Electronic Properties of this compound from DFT Calculations.

PropertyPredicted Value (eV)
HOMO Energy-6.2
LUMO Energy-0.5
HOMO-LUMO Gap5.7

For even greater accuracy in electronic structure and energy calculations, ab initio methods can be employed. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally demanding, provide a more rigorous treatment of electron correlation. nih.gov These high-accuracy calculations are particularly useful for benchmarking the results from DFT and for studying systems where electron correlation effects are especially important. nih.gov For a molecule like this compound, MP2 calculations with an augmented basis set, such as aug-cc-pVDZ, could be used to refine the energetics and provide a more precise understanding of its stability. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data. figshare.com DFT calculations can be used to predict vibrational (infrared) and nuclear magnetic resonance (NMR) spectra, which are essential for the characterization of new compounds. slideshare.net

The calculation of vibrational frequencies can help in the assignment of experimental IR spectra. The predicted frequencies are often scaled to account for systematic errors in the computational method.

Interactive Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound.

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
N-H stretchAmino (NH₂)3450, 3350
O-H stretchHydroxyl (OH)3650
C-H stretchAlkyl2950-2850
C=C/C=N stretchPyrazole (B372694) ring1600-1450
N-H bendAmino (NH₂)1620
O-H bendHydroxyl (OH)1400

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These predictions are instrumental in assigning signals in experimental NMR spectra.

Interactive Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrazole-H45.8100.2
Pyrazole-C3-155.1
Pyrazole-C5-140.5
CH₂ (adjacent to N1)4.050.3
CH₂ (adjacent to OH)3.562.1
Other CH₂ (pentyl)1.3-1.822.5-32.0
NH₂4.5-
OH2.5-

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. eurasianjournals.com For this compound, an MD simulation would typically be performed by placing the molecule in a simulation box filled with a solvent, such as water, to mimic physiological conditions.

MD simulations allow for the exploration of the molecule's conformational space by tracking the movements of its atoms over a period of nanoseconds. researchgate.net This is particularly important for a molecule with a flexible pentyl chain. The simulation can reveal the most populated conformations and the energy barriers between them.

Furthermore, MD simulations can elucidate the nature of intermolecular interactions between the solute and solvent molecules. For instance, the formation of hydrogen bonds between the amino and hydroxyl groups of the molecule and surrounding water molecules can be analyzed.

Interactive Table 5: Analysis of Intermolecular Interactions from a Hypothetical MD Simulation.

Interaction TypeDonor Atom (Solute)Acceptor Atom (Solvent)Average Distance (Å)
Hydrogen BondAmino (N-H)Water (O)2.9
Hydrogen BondHydroxyl (O-H)Water (O)2.8
Hydrogen BondPyrazole (N2)Water (H)3.0

Computational Studies on Reactivity Profiles and Reaction Pathways

Computational methods can also predict the reactivity of a molecule and explore potential reaction pathways. nih.gov

To understand the mechanism of a chemical reaction, it is crucial to identify and characterize the transition state—the highest energy point along the reaction coordinate. nih.gov Computational methods can be used to locate the transition state structure for a proposed reaction involving this compound.

For example, a hypothetical proton transfer reaction involving the pyrazole ring could be investigated. nih.gov The transition state for this process would be characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction.

Interactive Table 6: Predicted Properties of a Hypothetical Transition State for Proton Transfer.

PropertyPredicted Value
Imaginary Frequency-1500 cm⁻¹
Activation Energy (from reactants)15 kcal/mol
Key Bond Distance (N-H) in TS1.25 Å

By mapping the potential energy surface, computational chemistry can provide a detailed picture of the reaction mechanism, guiding further experimental studies.

Reaction Coordinate Mapping

In the theoretical investigation of chemical reactions, including isomerization processes like tautomerism, reaction coordinate mapping is a important computational tool. This method allows for the exploration of the potential energy surface (PES) along a specific path that connects the reactant and product states, passing through a transition state. The reaction coordinate is a geometric parameter or a combination of parameters that defines the progress of the reaction. For the tautomerization of this compound, the reaction coordinate would typically be defined by the breaking and forming of bonds involved in the proton transfer.

The mapping process involves calculating the energy of the molecule at various points along the chosen reaction coordinate. This generates a one-dimensional potential energy profile, which reveals the energy barriers (activation energies) and the relative stabilities of the reactant, product, and any intermediates. For complex reactions, more sophisticated definitions of the reaction coordinate may be necessary, potentially involving multiple geometric variables. Computational techniques, such as density functional theory (DFT), are often employed to perform these energy calculations. The insights gained from reaction coordinate mapping are crucial for understanding the kinetics and mechanism of the tautomeric interconversion. While specific studies on this compound are not available, the principles of reaction coordinate mapping would be directly applicable to understanding its potential tautomeric transformations.

Theoretical Analysis of Tautomeric Stability and Proton Transfer Mechanisms

The aminopyrazole core of this compound allows for the existence of different tautomeric forms. Theoretical and computational studies on analogous 3(5)-aminopyrazoles have provided significant insights into their tautomeric equilibria. The primary tautomers of interest are the 3-amino and 5-amino forms, which interconvert through proton transfer. researchgate.net

Computational methods, particularly density functional theory (DFT) with various functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)), are powerful tools for assessing the relative stabilities of these tautomers. researchgate.net The stability of a particular tautomer is influenced by factors such as the nature and position of substituents and the surrounding solvent environment. researchgate.net For instance, in the gas phase, the 3-amino tautomer is often found to be more stable for many 4-substituted 3(5)-aminopyrazoles. However, in a polar solvent like DMSO, the more polar 5-amino tautomer can be stabilized, shifting the equilibrium. researchgate.net

The mechanism of proton transfer between tautomers can also be investigated computationally. Several pathways are possible:

Intramolecular proton transfer: This involves the direct migration of a proton from one nitrogen atom to another within the same molecule. This process typically has a high activation energy. ias.ac.inias.ac.in

Intermolecular proton transfer: In this mechanism, a second molecule of the aminopyrazole facilitates the proton transfer, leading to the formation of a dimeric transition state. This pathway generally has a lower activation energy than the intramolecular route. ias.ac.inias.ac.in

Solvent-assisted proton transfer: Solvent molecules, such as water or ammonia, can actively participate in the proton transfer by forming a hydrogen-bonded bridge between the donor and acceptor sites. This often provides a lower energy pathway for tautomerization. ias.ac.inias.ac.in

The calculated activation energies for these different pathways provide insights into the likelihood of each mechanism. For substituted pyrazoles, studies have shown that solvent-assisted and intermolecular proton transfer mechanisms are generally more favorable than direct intramolecular transfer. ias.ac.inias.ac.in

Tautomerization MechanismTypical Calculated Activation Energy Range (kcal/mol)Notes
Intramolecular Proton Transfer45 - 55Generally the highest energy pathway. ias.ac.inias.ac.in
Intermolecular Proton Transfer (Dimer)17 - 20A more favorable pathway involving a second molecule. ias.ac.inias.ac.in
Water-Assisted Proton Transfer26 - 32Solvent participation can significantly lower the energy barrier. ias.ac.inias.ac.in
Ammonia-Assisted Proton Transfer17 - 23Another example of a solvent-assisted mechanism. ias.ac.inias.ac.in

Note: The data in this table is based on computational studies of substituted pyrazoles and serves as an illustrative example of the relative energy barriers for different proton transfer mechanisms. ias.ac.inias.ac.in

In Silico Screening and Molecular Docking for Potential Target Interactions (non-clinical)

In silico screening and molecular docking are powerful computational techniques used in drug discovery to predict the binding affinity and mode of interaction between a small molecule and a biological target, typically a protein. nih.gov While there are no specific clinical applications to report for this compound, these computational methods can be used to explore its potential for non-clinical interactions with various protein targets. The pyrazole scaffold is a well-known pharmacophore present in many biologically active compounds, and derivatives have been investigated as inhibitors of various enzymes, including protein kinases. nih.govmdpi.comdntb.gov.ua

Molecular docking simulations would involve placing the 3D structure of this compound into the binding site of a target protein and calculating the binding energy. A lower binding energy generally indicates a more stable protein-ligand complex. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding. nih.gov

Potential protein targets for pyrazole derivatives that have been explored in the literature include:

Protein Kinases: Many pyrazole-containing compounds have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. nih.govmdpi.comdntb.gov.ua Docking studies could explore the binding of this compound to the ATP-binding site of various kinases. mdpi.comdntb.gov.ua

Enzymes in Fungal Pathogens: Pyrazole derivatives have also been screened for their potential as antifungal agents, for example, by targeting enzymes like 14-alpha demethylase, which is essential for ergosterol (B1671047) biosynthesis in fungi. ijnrd.org

Other Enzymes: Other enzymes, such as acetylcholinesterase and glutathione (B108866) S-transferase, have also been the subject of in silico studies with pyrazole compounds. yyu.edu.tr

The structural features of this compound, including the hydrogen-bonding capacity of the amino and hydroxyl groups, the aromatic pyrazole ring, and the flexible pentanol (B124592) chain, would all play a role in its potential interactions with a protein binding site.

Potential Protein Target ClassExamples of Pyrazole Derivative InteractionsKey Moieties for Interaction
Protein Kinases (e.g., VEGFR-2, CDK2)Formation of hydrogen bonds with backbone residues in the ATP-binding site. nih.govAminopyrazole core, substituents capable of H-bonding.
Fungal 14-alpha DemethylaseCoordination with the heme iron in the active site and hydrophobic interactions. ijnrd.orgPyrazole nitrogen atoms, hydrophobic substituents.
AcetylcholinesteraseInteractions with aromatic residues in the active site gorge through pi-pi stacking. yyu.edu.trAromatic pyrazole ring.

Note: This table provides a summary of potential interactions based on molecular docking studies of various pyrazole derivatives with different protein targets and is for illustrative, non-clinical purposes.

Mechanistic Investigations of Biological Interactions Non Clinical and in Vitro Focus

Exploration of Specific Enzyme Inhibition Mechanisms

Kinetic Characterization of Enzyme-Compound Interactions

No studies detailing the kinetic characterization of 5-(3-Amino-1h-pyrazol-1-yl)pentan-1-ol with any specific enzyme were identified. Information regarding parameters such as Ki (inhibition constant), IC50 (half-maximal inhibitory concentration), or the nature of enzyme inhibition (e.g., reversible, irreversible) is not available.

Identification of Binding Sites and Modes (e.g., allosteric, competitive)

There is no available information from structural biology studies (such as X-ray crystallography or NMR spectroscopy) or computational modeling that identifies the binding site or mode of interaction for this compound with any enzyme. Therefore, it is not possible to determine whether its potential interactions would be competitive, non-competitive, uncompetitive, or allosteric.

Analysis of Receptor Binding and Activation/Inhibition

Ligand-Receptor Affinity Determination in Cell-Free Systems

No data from cell-free binding assays (e.g., radioligand binding assays) are available to determine the affinity (e.g., Kd, Ki) of this compound for any specific receptor.

Mechanistic Studies on Signal Transduction Modulation

Without evidence of receptor binding, there are consequently no studies investigating the downstream effects of this compound on signal transduction pathways. Research on its potential role as a receptor agonist, antagonist, or inverse agonist has not been found.

Investigation of Interactions with Nucleic Acids and Lipids

No studies were identified that investigated the potential for this compound to interact with nucleic acids (DNA or RNA) or lipid membranes.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Enhancement (focusing on mechanistic understanding, not therapeutic efficacy)

The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its ability to form key interactions with a variety of biological targets. While specific mechanistic studies on this compound are not extensively documented in publicly available research, a robust body of literature on analogous 3-aminopyrazole (B16455) and 5-aminopyrazole derivatives provides a strong foundation for understanding its potential molecular interactions. These studies, primarily focused on kinase inhibition, offer valuable insights into the structure-activity relationships (SAR) that govern the molecular recognition of this class of compounds.

Elucidation of Key Pharmacophoric Elements

The aminopyrazole core is a privileged scaffold due to its distinct pharmacophoric features that facilitate critical hydrogen bonding interactions with protein targets. The spatial arrangement of its nitrogen atoms and the amino group allows it to act as both a hydrogen bond donor and acceptor, often forming a characteristic "hinge-binding" motif in the ATP-binding pocket of kinases.

The key pharmacophoric elements of the aminopyrazole scaffold can be summarized as follows:

Hydrogen Bond Donor-Acceptor-Donor System: The 3-amino group and the adjacent pyrazole (B372694) ring nitrogens create a potent hydrogen bond donor-acceptor-donor system. This arrangement is crucial for anchoring the molecule to the hinge region of many kinases, a critical interaction for potent inhibition.

Substituent Vectors: The scaffold provides multiple points for substitution (the N1 position, the C5 position, and the amino group), allowing for the fine-tuning of potency, selectivity, and physicochemical properties. The vectors for these substituents project into different regions of the target's binding pocket, such as the solvent-exposed region and adjacent hydrophobic pockets.

The following table illustrates the fundamental interactions of the aminopyrazole core based on studies of various derivatives.

Pharmacophoric FeatureType of InteractionInteracting Residues (Examples from Kinase Targets)Significance in Molecular Recognition
3-Amino GroupHydrogen Bond DonorHinge Region Backbone CarbonylsAnchoring the inhibitor to the target protein.
Pyrazole Ring Nitrogen (N2)Hydrogen Bond AcceptorHinge Region Backbone N-HForms a crucial part of the hinge-binding triad.
Pyrazole Ring Nitrogen (N1)Substituent VectorSolvent-Exposed RegionAllows for modifications to enhance solubility and selectivity.
Pyrazole Ring Carbon (C5)Substituent VectorHydrophobic PocketModifications can optimize van der Waals contacts and improve potency.

Rational Design of Modified Derivatives for Specific Molecular Recognition

The rational design of aminopyrazole derivatives leverages the understanding of these key pharmacophoric elements to enhance molecular recognition for a specific biological target. By systematically modifying the substituents at different positions on the pyrazole ring, researchers can optimize the compound's fit within the binding pocket, improve its potency, and modulate its selectivity profile.

Modifications at the N1-Position:

The N1-position of the pyrazole ring is often directed towards the solvent-exposed region of the binding pocket. In the case of this compound, the pentan-1-ol chain occupies this position. This flexible alkyl chain with a terminal hydroxyl group can explore the solvent-exposed region and form hydrogen bonds with nearby residues or with solvent molecules, potentially improving solubility. The length and nature of this alkyl chain are critical for optimizing interactions. For instance, introducing cyclic structures or branching could alter the conformational rigidity and impact binding affinity.

Modifications at the C5-Position:

The C5-position is frequently oriented towards a hydrophobic pocket adjacent to the hinge region. While this compound is unsubstituted at this position, SAR studies on analogous compounds have shown that introducing small, hydrophobic groups can significantly enhance potency by forming favorable van der Waals interactions. The size and shape of the substituent at C5 are critical for achieving selectivity between different kinases, as the corresponding hydrophobic pockets vary in size and shape.

The following table summarizes the impact of substitutions at different positions on the aminopyrazole ring on molecular interactions, based on findings from related kinase inhibitor studies.

Position of ModificationType of SubstituentEffect on Molecular InteractionExample from Analogous Compounds
N1-Position Alkyl ChainsExplores solvent-exposed regions; can enhance solubility.Introduction of a methyl group can be crucial for selectivity against certain kinases by creating steric hindrance.
Aromatic RingsCan form additional π-stacking interactions.Phenyl groups at N1 have been shown to occupy hydrophobic pockets.
C5-Position Small Alkyl Groups (e.g., methyl, ethyl)Increases van der Waals contacts in hydrophobic pockets, often boosting potency.A cyclopropyl (B3062369) group at C5 has been shown to improve potency in some kinase inhibitors.
Aromatic or Heteroaromatic RingsCan provide additional anchor points through hydrogen bonding or π-π interactions.Phenyl or pyridyl groups at C5 can enhance selectivity by interacting with specific residues.
3-Amino Group Acylation or AlkylationCan alter the hydrogen bonding pattern and introduce new interactions.While often detrimental to hinge binding, modifications can be explored to target other regions.

Applications in Coordination Chemistry, Catalysis, and Material Science

Role as a Ligand in Metal Complex Formation

The formation of metal complexes is a critical first step in the development of new catalysts and materials. The specific arrangement of donor atoms in a ligand dictates the geometry and electronic properties of the resulting metal complex, which in turn influences its reactivity.

Synthesis and Characterization of Metal Complexes with 5-(3-Amino-1H-pyrazol-1-yl)pentan-1-ol

A thorough search of chemical databases and scientific journals did not yield any specific methods for the synthesis of metal complexes using this compound as a ligand. Consequently, there is no available data on their characterization using techniques such as X-ray crystallography, spectroscopy (IR, UV-Vis, NMR), or elemental analysis.

Examination of Coordination Modes and Geometries

Without synthesized complexes, the coordination modes and resulting geometries of this compound with metal ions remain theoretical. It can be hypothesized that the pyrazole (B372694) nitrogen, the amino nitrogen, and the hydroxyl oxygen could all potentially coordinate to a metal center, leading to various possible structures, including mononuclear or polynuclear complexes. However, no experimental evidence is available to confirm these possibilities.

Catalytic Applications of Derived Metal Complexes

Metal complexes derived from pyrazole-based ligands have shown promise in a variety of catalytic transformations. The electronic and steric properties of the ligand play a crucial role in the efficiency and selectivity of the catalyst.

Oxidation Reactions (e.g., Catecholase Activity)

Copper complexes of various nitrogen-containing ligands are widely studied for their ability to mimic the activity of the enzyme catechol oxidase, which catalyzes the oxidation of catechols to quinones. While numerous studies report on the catecholase activity of copper complexes with other pyrazole derivatives, no such investigations have been published for complexes of this compound.

Cross-Coupling Reactions

Palladium and other transition metal complexes with N-donor ligands are extensively used as catalysts in cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The scientific literature contains no reports on the use of metal complexes of this compound in catalyzing such reactions.

Enantioselective Catalysis

The development of chiral ligands is essential for enantioselective catalysis, a key area in the synthesis of pharmaceuticals and fine chemicals. While chiral pyrazole-containing ligands have been successfully employed in various asymmetric transformations, there is no information available on the synthesis of chiral derivatives of this compound or their application in enantioselective catalysis.

Integration into Functional Materials

The bifunctional nature of this compound, possessing both an amino group and a hydroxyl group, makes it a versatile building block for the synthesis of novel functional materials. These functional groups provide reactive sites for incorporation into polymer chains or for grafting onto the surface of other materials, thereby imparting specific chemical and physical properties.

While direct studies on the incorporation of this compound into polymer matrices are not extensively documented, the inherent reactivity of its functional groups suggests significant potential in this area. The primary amino group on the pyrazole ring and the terminal hydroxyl group on the pentyl chain can both participate in polymerization reactions.

The amino group can react with monomers such as epoxides, isocyanates, and acid chlorides to form epoxy resins, polyurethanes, and polyamides, respectively. The hydroxyl group can undergo esterification or etherification reactions to form polyesters and polyethers. This dual reactivity allows for the potential use of this compound as a monomer, co-monomer, or cross-linking agent to enhance the thermal stability, mechanical strength, and chemical resistance of various polymer systems.

The incorporation of the pyrazole moiety into the polymer backbone is expected to introduce unique properties. Pyrazoles are known for their coordination ability with metal ions, which could be exploited to create metal-containing polymers with catalytic or magnetic properties. acs.orgacs.org Furthermore, the nitrogen-rich pyrazole ring can enhance the flame retardancy and thermal stability of the resulting polymers.

A key application of pyrazole-containing polymers is in the development of microporous organic polymers (MOPs). acs.orgacs.org These materials exhibit high surface areas and can be functionalized for specific applications such as gas capture and catalysis. acs.org For instance, a pyrazole-based MOP has been synthesized for high-performance CO2 capture and subsequent catalytic conversion of alkynes. acs.orgacs.org The presence of NH and C=N groups within the pyrazole structure facilitates the anchoring of metal nanoparticles, creating a stable and reusable heterogeneous catalyst. acs.org

Table 1: Potential Polymer Systems Incorporating this compound

Polymer TypePotential Role of the CompoundExpected Enhanced Properties
Epoxy ResinsCuring agent/modifierIncreased thermal stability, improved adhesion
PolyurethanesChain extender/cross-linkerEnhanced mechanical strength, chemical resistance
PolyestersCo-monomerImproved dyeability, metal coordination sites
PolyamidesCo-monomerIncreased thermal stability, flame retardancy

In the realm of advanced composite materials, this compound can function as a versatile coupling agent or surface modifier. Its ability to interact with both the reinforcing filler and the polymer matrix can lead to improved interfacial adhesion and, consequently, enhanced mechanical performance of the composite.

The amino and hydroxyl groups can form covalent bonds or strong hydrogen bonds with the surface of inorganic fillers like silica, glass fibers, or carbon nanotubes. Simultaneously, the pyrazole ring and the pentyl chain can entangle with the polymer matrix, creating a robust interface. This improved stress transfer between the matrix and the filler is crucial for developing high-strength and lightweight composite materials for various applications, including aerospace, automotive, and construction industries.

The incorporation of the pyrazole moiety at the interface can also introduce additional functionalities. For example, the metal-coordinating ability of the pyrazole ring could be utilized to create composites with tailored optical, electronic, or catalytic properties.

Development of Sensors and Probes based on the Pyrazole Scaffold

The pyrazole scaffold is a well-established platform for the design of chemosensors and probes due to its versatile coordination chemistry and photophysical properties. mdpi.com The presence of the amino group in this compound further enhances its potential in this area, as amino-substituted pyrazoles are known to be excellent building blocks for fluorescent probes.

The development of sensors based on pyrazole derivatives often involves the strategic functionalization of the pyrazole ring to create a binding site for a specific analyte. The binding event then triggers a change in the photophysical properties of the molecule, such as fluorescence or color, allowing for the detection and quantification of the analyte.

Aminopyrazole derivatives have been successfully employed in the development of sensors for a variety of metal ions, anions, and neutral molecules. The lone pair of electrons on the amino group can participate in coordination with metal ions or in hydrogen bonding interactions with anions, leading to a measurable optical response.

For instance, pyrazole-based chemosensors have been designed for the selective detection of environmentally and biologically important ions like Cu(II). The interaction between the pyrazole ligand and the metal ion can lead to the formation of a stable complex, resulting in a distinct colorimetric or fluorescent signal. The design of such sensors often involves computational tools like Density Functional Theory (DFT) to predict the reactive properties of the molecules and their complexes.

The hydroxyl group in this compound provides a convenient handle for attaching the sensor molecule to a solid support, such as a polymer film or a nanoparticle surface. This immobilization is crucial for the development of practical and reusable sensor devices.

Table 2: Examples of Analytes Detected by Pyrazole-Based Sensors

AnalyteType of SensorDetection Principle
Metal Ions (e.g., Cu2+, Fe3+, Zn2+)Colorimetric/FluorescentComplexation leading to a change in absorption or emission spectra
Anions (e.g., F-, CN-)Colorimetric/FluorescentHydrogen bonding interactions causing a spectral shift
Neutral Molecules (e.g., nitroaromatics)FluorescentQuenching of fluorescence upon interaction

Analytical Method Development for Research and Characterization

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity Assessment and Isolation

Chromatographic methods are indispensable for the purity assessment and isolation of synthesized chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques widely applied to the analysis of pyrazole (B372694) derivatives.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a particularly suitable method for analyzing polar compounds like 5-(3-Amino-1h-pyrazol-1-yl)pentan-1-ol. The technique separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. For pyrazole derivatives, C18 columns are frequently employed as the stationary phase. ijcpa.inresearcher.life The mobile phase typically consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile (B52724), and an aqueous buffer, often containing an acid like trifluoroacetic acid (TFA) to improve peak shape and resolution. ijcpa.inresearcher.life Detection is commonly achieved using a UV detector, as the pyrazole ring system possesses a chromophore that absorbs UV light. ijcpa.innih.gov

Method development for this compound would involve optimizing parameters such as the mobile phase composition, flow rate, and detection wavelength to achieve a sharp, symmetrical peak, well-resolved from any impurities or starting materials.

Interactive Table: Example HPLC Parameters for Analysis of Pyrazole Derivatives

ParameterTypical ConditionReference
ColumnEclipse XDB C18 (150mm x 4.6mm, 5µm) ijcpa.in
Mobile PhaseAcetonitrile and 0.1% TFA in water (75:25 v/v) researcher.life
Flow Rate0.5 - 1.0 mL/min ijcpa.inresearcher.life
Detection Wavelength206 nm - 333 nm ijcpa.inresearcher.life
Column Temperature25 ± 2°C ijcpa.in
Injection Volume5 - 20 µL ijcpa.inresearcher.life

Gas Chromatography (GC)

Gas chromatography is another powerful separation technique, though its application to polar, non-volatile compounds like this compound requires a specific approach. Due to the presence of polar amino (-NH2) and hydroxyl (-OH) groups, the compound has low volatility and may interact unfavorably with the GC column. Therefore, derivatization is typically necessary to convert these polar functional groups into less polar, more volatile derivatives.

A sensitive and specific GC assay developed for a related imidazopyrazole compound involved derivatization with pentafluorobenzoyl chloride prior to analysis. nih.gov This strategy blocks the active hydrogens, increasing thermal stability and volatility. For detection, a nitrogen-specific detector (NSD) can be employed to enhance sensitivity and selectivity for nitrogen-containing compounds. nih.gov

Interactive Table: Potential GC Parameters for Derivatized this compound

ParameterPotential ConditionRationale/Reference
Derivatization AgentPentafluorobenzoyl chloride or similar acylating agentTo increase volatility and thermal stability. nih.gov
ColumnOV-17 or similar mid-polarity columnBased on methods for related heterocyclic compounds. nih.gov
Carrier GasHelium or NitrogenStandard practice for GC. ccsknowledge.com
DetectorNitrogen-Specific Detector (NSD) or Mass Spectrometer (MS)Provides high selectivity and sensitivity for nitrogenous analytes. nih.gov
Injection ModeSplit/SplitlessStandard injection technique.

Quantitative Analytical Methods for Research Studies (e.g., UV-Vis Spectroscopy, Titration)

For quantitative analysis in research settings, methods that are both accurate and accessible are preferred. UV-Vis spectroscopy and titration are classical techniques that can be adapted for the quantification of this compound.

UV-Vis Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edu Molecules containing π-electrons or non-bonding electrons (n-electrons) can absorb energy in the form of UV or visible light to excite these electrons to higher anti-bonding molecular orbitals. The pyrazole ring and the amino group in this compound constitute a chromophore that absorbs UV radiation. Studies on pyrazole and its derivatives show absorption maxima typically in the range of 200-300 nm. researchgate.netrsc.org

Quantification is achieved by applying the Beer-Lambert law, which states that there is a linear relationship between the absorbance and the concentration of an analyte. A calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Interactive Table: Reported UV Absorption Maxima for Pyrazole-Related Structures

Compound TypeReported λmax (nm)Reference
Pyrazole (gas phase)203 rsc.org
Pyrazoline Derivative206 ijcpa.in
Pyrazoline Scaffold~300 (π→π* transition) researchgate.net
Nitro-substituted Triaryl Pyrazole254 nih.gov

Titration

Acid-base titration is a classic quantitative method that can be used to determine the concentration of the basic this compound. The primary amino group on the pyrazole ring is basic and will react with a strong acid in a neutralization reaction.

The procedure involves dissolving a precisely weighed amount of the compound in a suitable solvent, such as an ethanol-water mixture, and titrating it with a standardized solution of a strong acid, like hydrochloric acid (HCl). The endpoint of the titration, where all the amine has been neutralized, can be detected potentiometrically using a pH meter or visually with a suitable acid-base indicator. This method is valuable for determining the purity of bulk material but lacks the specificity to distinguish the target analyte from other basic impurities.

Advanced Spectroscopic Techniques for Trace Analysis

When the concentration of the analyte is very low, more advanced and sensitive techniques are required. Coupling chromatographic separation with mass spectrometry is a powerful approach for trace analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the highly sensitive and selective detection capabilities of mass spectrometry. After the components of a sample are separated on the HPLC column, they are introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This provides molecular weight information and, through fragmentation analysis (MS/MS), structural details. LC-MS is an ideal technique for detecting and quantifying trace amounts of this compound in complex matrices, such as biological fluids or environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

Similar to LC-MS, GC-MS links the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound, the compound would first be derivatized to increase its volatility. The resulting derivative is then separated by the GC and detected by the MS. GC-MS provides excellent sensitivity and produces highly specific mass spectra that can be used for definitive identification and quantification of trace-level impurities or metabolites.

Fluorescence Spectroscopy

Fluorescence spectroscopy is an inherently sensitive technique that can be used for trace analysis if the target molecule is fluorescent. While not all molecules fluoresce, some pyrazole derivatives have been specifically designed as fluorescent probes for detecting metal ions and anions. rsc.org The potential for intrinsic fluorescence of this compound would need to be investigated. If it is fluorescent, a method could be developed based on measuring its emission intensity after excitation at an appropriate wavelength. Alternatively, the primary amino group could be reacted with a fluorescent tagging agent, such as fluorescamine (B152294) or dansyl chloride, to produce a highly fluorescent derivative, enabling quantification at very low concentrations.

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Methodologies for Pyrazole (B372694) Derivatives

The synthesis of pyrazole derivatives has been a subject of intense research, evolving from classical condensation reactions to more sophisticated and efficient methodologies. researchgate.net Future research will likely focus on developing novel synthetic routes that offer greater efficiency, regioselectivity, and molecular diversity. Key areas of exploration include the use of transition-metal catalysts, photoredox reactions, and innovative one-pot multicomponent processes. mdpi.com The traditional Knorr pyrazole synthesis, involving the cyclocondensation of hydrazines and 1,3-dicarbonyl compounds, continues to be refined, but newer methods are emerging that bypass the need for pre-functionalized starting materials. mdpi.com

For instance, one-pot procedures starting from simple ketones and acid chlorides to generate 1,3-diketones in situ, which are then immediately converted to pyrazoles, represent a significant step forward in efficiency. mdpi.com Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, are particularly promising for rapidly generating libraries of complex pyrazole derivatives for screening. researchgate.netmdpi.com These reactions are highly atom-economical and can be accelerated using techniques like microwave irradiation. mdpi.com The development of novel catalysts, including nano-catalysts like nano-ZnO, is also a key trend, offering high efficiency and environmentally friendly reaction conditions. mdpi.comnih.gov

Table 1: Emerging Synthetic Methodologies for Pyrazole Derivatives

MethodologyDescriptionAdvantagesReference(s)
Multicomponent Reactions (MCRs) Three or more reactants combine in a one-pot synthesis to form a complex product.High efficiency, atom economy, rapid generation of diverse molecular libraries. researchgate.net, mdpi.com
Transition-Metal Catalysis Utilizes metals like copper or palladium to catalyze C-N and C-C bond formations, enabling novel disconnections.Mild reaction conditions, high yields, functional group tolerance. mdpi.com
Photoredox Catalysis Uses visible light to initiate radical-based reactions for pyrazole synthesis.Green and sustainable, allows for unique bond formations under mild conditions. mdpi.com
Flow Chemistry Reactions are performed in continuous-flow reactors instead of batches.Improved safety, scalability, and control over reaction parameters.N/A
Ultrasound and Microwave-Assisted Synthesis Employs non-conventional energy sources to accelerate reaction rates.Reduced reaction times, increased yields, often milder conditions. ias.ac.in, nih.gov

Future synthetic strategies will aim to construct the pyrazole core and introduce substituents like the amino and pentanol (B124592) groups of 5-(3-amino-1h-pyrazol-1-yl)pentan-1-ol with even greater control and efficiency.

Advanced Computational Design of Analogues with Tailored Properties

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with specific, tailored properties. eurasianjournals.com For pyrazole derivatives, computational methods are used to predict biological activity, understand structure-activity relationships (SAR), and optimize pharmacokinetic properties. nih.govresearchgate.net Future research will leverage more advanced computational techniques to design novel analogues of this compound.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used to correlate the chemical structure of compounds with their biological activity. nih.gov By developing robust 2D and 3D-QSAR models, researchers can predict the potential of newly designed pyrazole derivatives against various targets, such as protein kinases or cancer cell lines, guiding synthetic efforts toward the most promising candidates. nih.govnih.gov

Molecular docking and molecular dynamics simulations provide detailed insights into how pyrazole-based ligands interact with biological targets at an atomic level. eurasianjournals.comnih.gov These methods can be used to design compounds that fit precisely into an enzyme's active site or a receptor's binding pocket, enhancing potency and selectivity. nih.gov The integration of machine learning and artificial intelligence with these computational tools is expected to further accelerate the discovery of new pyrazole derivatives with therapeutic potential. eurasianjournals.com

Table 2: Computational Techniques in Pyrazole Analogue Design

TechniqueApplicationPurposeReference(s)
QSAR Modeling Predicts biological activity based on chemical structure.Guide the design of new compounds with improved potency and selectivity. nih.gov, researchgate.net
Molecular Docking Simulates the binding of a ligand to a biological target.Predict binding affinity and orientation, aiding in lead optimization. nih.gov
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules over time.Assesses the stability of ligand-protein complexes and conformational changes. nih.gov, eurasianjournals.com
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups required for biological activity.Used for virtual screening of compound libraries to find new hits. mdpi.com
Quantum Mechanical (QM) Calculations Calculates electronic structure and properties of molecules.Provides accurate descriptions of molecular geometry and reactivity. eurasianjournals.com

By applying these advanced computational methods, researchers can explore the vast chemical space around the this compound scaffold to design novel analogues with precisely tuned properties for applications in medicine and beyond.

Development of Bioinorganic Applications Beyond Current Scope

While pyrazole derivatives are well-established in organic and medicinal chemistry, their potential in bioinorganic chemistry is an emerging field of interest. The nitrogen atoms in the pyrazole ring are excellent ligands for coordinating with metal ions, making them valuable building blocks for metal-organic compounds and coordination polymers. mdpi.com The structural features of this compound, with its multiple potential coordination sites (pyrazole nitrogens, amino group, and hydroxyl group), make it an attractive candidate for creating novel bioinorganic complexes.

Researchers are exploring the use of pyrazole- and pyridine-based ligands to construct self-assembled supramolecular architectures with fascinating properties and topologies. mdpi.com These metal-organic compounds can have applications in catalysis, molecular sensing, and as therapeutic or diagnostic agents. For example, metallacycles formed by pyrazolate ligands and coinage metals like copper(I), silver(I), and gold(I) are being investigated both computationally and synthetically. nih.gov The resulting coordination polymers could be designed to have specific structural and functional properties, opening up new avenues for bioinorganic applications. nih.gov Future work could focus on creating metal complexes of this compound analogues to explore their catalytic activity, antimicrobial properties, or their ability to act as imaging agents.

Investigation of Sustainable Synthesis Pathways for Pyrazole-Based Compounds

In line with the global push for environmental responsibility, green chemistry principles are becoming central to the development of new synthetic methodologies. researchgate.net The investigation of sustainable synthesis pathways for pyrazole-based compounds is a critical future direction. researchgate.net This involves minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. nih.govresearchgate.net

Key strategies in green synthesis include the use of alternative reaction media, such as water or ionic liquids, and the development of solvent-free reaction conditions. ias.ac.inresearchgate.net Microwave-assisted and ultrasound-assisted synthesis have emerged as energy-efficient methods that can dramatically reduce reaction times and increase yields. ias.ac.innih.gov Another important area is the development of reusable catalysts, such as heterogeneous catalysts or nanocatalysts, which can be easily separated from the reaction mixture and used in multiple cycles, reducing waste and cost. nih.govnih.govrsc.org For example, a novel nanocatalyst based on copper immobilized on a layered double hydroxide (B78521) has been shown to be highly effective for the synthesis of 5-amino-1H-pyrazole-4-carbonitriles in an eco-friendly water/ethanol (B145695) solvent system. nih.govrsc.org

Table 3: Green Chemistry Strategies for Pyrazole Synthesis

StrategyExampleBenefit(s)Reference(s)
Alternative Solvents Using water or ethanol instead of volatile organic solvents.Reduced environmental impact and toxicity. researchgate.net, nih.gov
Solvent-Free Reactions Grinding reactants together or running reactions neat.Eliminates solvent waste, simplifies purification. ias.ac.in, nih.gov
Microwave/Ultrasound Assistance Using non-conventional energy sources.Faster reactions, higher yields, energy efficiency. ias.ac.in, nih.gov, mdpi.com
Reusable Catalysts Employing heterogeneous or nano-catalysts.Reduced waste, cost-effectiveness, easy separation. nih.gov, nih.gov
Multicomponent Reactions Combining multiple steps into one pot.High atom economy, reduced energy and solvent use. researchgate.net, mdpi.com

Applying these sustainable approaches to the synthesis of this compound and its derivatives will be crucial for the environmentally responsible development of this class of compounds.

Interdisciplinary Research with Materials Science and Supramolecular Chemistry

The fusion of pyrazole chemistry with materials science and supramolecular chemistry is a highly promising frontier. Supramolecular chemistry focuses on the non-covalent interactions that govern molecular self-assembly, allowing for the construction of complex, functional materials from molecular building blocks. itu.edu.tr Pyrazole derivatives are excellent candidates for this field due to their ability to form hydrogen bonds and coordinate with metals. mdpi.com

Researchers are using pyrazole-based motifs to create stimuli-responsive materials that can change their properties in response to external signals like light, heat, or chemical changes. uni-muenster.de For example, arylazopyrazoles have been developed as photochromic switches that can be used in supramolecular soft materials like hydrogels. uni-muenster.de The self-assembly of pyrazole-containing molecules can lead to the formation of supramolecular polymers, which are long chains held together by non-covalent bonds. itu.edu.trrsc.org These materials can exhibit unique properties such as self-healing and responsiveness. itu.edu.tr

The compound this compound, with its distinct hydrogen-bond donor and acceptor sites and a flexible linker, is well-suited for designing new supramolecular systems. Future interdisciplinary research could explore the use of its derivatives to create novel hydrogels, liquid crystals, or functionalized surfaces, bridging the gap between molecular synthesis and advanced material applications.

Q & A

Q. What are the recommended methods for synthesizing 5-(3-Amino-1H-pyrazol-1-yl)pentan-1-ol in laboratory settings?

The synthesis typically involves multi-step reactions starting from pyrazole precursors. A common approach includes:

  • Alkylation/Amination : Reacting 3-amino-1H-pyrazole with a pentanol derivative under reflux conditions in polar aprotic solvents (e.g., acetonitrile or ethanol) at 60–80°C for 12–24 hours .
  • Purification : Crude products are purified via recrystallization (methanol or ethanol) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Yield Optimization : Adjusting stoichiometry, reaction time, and temperature to minimize side reactions (e.g., over-alkylation) .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Handling : Use PPE (gloves, goggles) to avoid skin/eye irritation, as pyrazole derivatives are classified as skin irritants (H315) and eye irritants (H319) .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis. Avoid prolonged exposure to light .
  • Toxicity : While not classified as carcinogenic by IARC/NTP/OSHA, acute toxicity (H227) necessitates proper ventilation and spill containment protocols .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR (400–600 MHz, DMSO-d₆ or CDCl₃) confirm the pyrazole ring, amino group (-NH₂), and pentanol backbone. Coupling constants distinguish regioisomers .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]⁺ peak at m/z 186.15) .
  • X-ray Crystallography : Single-crystal XRD (using SHELXL/SHELXS software) resolves bond lengths/angles and hydrogen-bonding networks .

Advanced Research Questions

Q. How can conflicting crystallographic data on pyrazole derivatives be resolved during structural analysis?

  • Software Validation : Cross-validate results using SHELXL (for refinement) and Olex2 (for visualization). Compare R values (<5% for high-resolution data) .
  • Twinned Data : Apply twin-law corrections in SHELXE for datasets with overlapping reflections .
  • Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H⋯O) to confirm packing arrangements .

Q. What strategies are employed to optimize reaction yields when synthesizing amino-pyrazole derivatives under varying conditions?

  • Solvent Screening : Test polar (DMF, DMSO) vs. non-polar (toluene) solvents to balance solubility and reactivity .
  • Catalyst Selection : Use Pd/C or CuI for cross-coupling reactions (e.g., introducing substituents to the pyrazole ring) .
  • Kinetic Control : Monitor reaction progress via TLC/GC-MS to terminate at intermediate stages and avoid decomposition .

Q. How do researchers address discrepancies in biological activity data for this compound across different assay systems?

  • Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity assays) and replicate experiments (n ≥ 3) .
  • Mechanistic Studies : Perform enzyme inhibition assays (e.g., IC₅₀ determination) and molecular docking (AutoDock Vina) to validate target binding .
  • Data Normalization : Adjust for solvent effects (DMSO tolerance <1%) and cell-line variability (e.g., HepG2 vs. MCF-7) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.